molecular formula C20H36ClNOS B12775222 4-((1-(Aminomethyl)pentyl)thio)-2,6-bis(1,1-dimethylethyl)phenol hydrochloride CAS No. 88222-13-3

4-((1-(Aminomethyl)pentyl)thio)-2,6-bis(1,1-dimethylethyl)phenol hydrochloride

Cat. No.: B12775222
CAS No.: 88222-13-3
M. Wt: 374.0 g/mol
InChI Key: PCNQHBJVBGDEGK-UHFFFAOYSA-N
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Description

4-((1-(Aminomethyl)pentyl)thio)-2,6-bis(1,1-dimethylethyl)phenol hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a phenol group substituted with bulky tert-butyl groups and a thioether linkage to an aminomethylpentyl chain. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(Aminomethyl)pentyl)thio)-2,6-bis(1,1-dimethylethyl)phenol hydrochloride typically involves multiple steps:

    Formation of the Thioether Linkage: The initial step involves the reaction of 2,6-bis(1,1-dimethylethyl)phenol with a suitable thiol compound, such as 1-(Aminomethyl)pentane-1-thiol, under basic conditions to form the thioether linkage.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group in 4-((1-(Aminomethyl)pentyl)thio)-2,6-bis(1,1-dimethylethyl)phenol hydrochloride can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions, although this is less common due to the stability of the thioether linkage.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid (for nitration), halogens like bromine or chlorine (for halogenation).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thioether derivatives.

    Substitution: Nitrated or halogenated phenol derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-((1-(Aminomethyl)pentyl)thio)-2,6-bis(1,1-dimethylethyl)phenol hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used as a probe to study the interactions of thioether-containing molecules with biological targets. Its solubility in aqueous solutions makes it suitable for in vitro experiments.

Medicine

Potential medicinal applications include its use as a lead compound for the development of new drugs. The presence of the aminomethyl group suggests potential activity as a ligand for certain receptors or enzymes.

Industry

In industrial applications, this compound could be used as an additive in materials science, particularly in the development of polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of 4-((1-(Aminomethyl)pentyl)thio)-2,6-bis(1,1-dimethylethyl)phenol hydrochloride would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors through its aminomethyl and thioether groups. These interactions could modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-((1-(Aminomethyl)butyl)thio)-2,6-bis(1,1-dimethylethyl)phenol hydrochloride
  • 4-((1-(Aminomethyl)hexyl)thio)-2,6-bis(1,1-dimethylethyl)phenol hydrochloride

Uniqueness

The uniqueness of 4-((1-(Aminomethyl)pentyl)thio)-2,6-bis(1,1-dimethylethyl)phenol hydrochloride lies in its specific chain length and the presence of bulky tert-butyl groups. These structural features can influence its reactivity, solubility, and interactions with biological targets, distinguishing it from similar compounds with different chain lengths or substituents.

Properties

CAS No.

88222-13-3

Molecular Formula

C20H36ClNOS

Molecular Weight

374.0 g/mol

IUPAC Name

4-(1-aminohexan-2-ylsulfanyl)-2,6-ditert-butylphenol;hydrochloride

InChI

InChI=1S/C20H35NOS.ClH/c1-8-9-10-14(13-21)23-15-11-16(19(2,3)4)18(22)17(12-15)20(5,6)7;/h11-12,14,22H,8-10,13,21H2,1-7H3;1H

InChI Key

PCNQHBJVBGDEGK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CN)SC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C.Cl

Origin of Product

United States

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